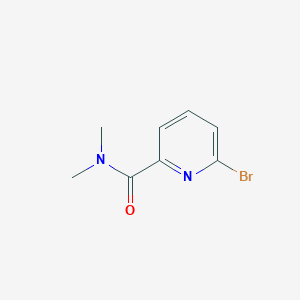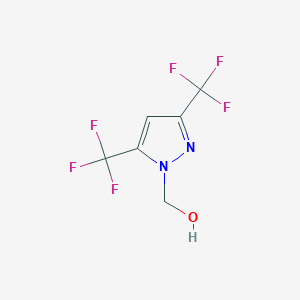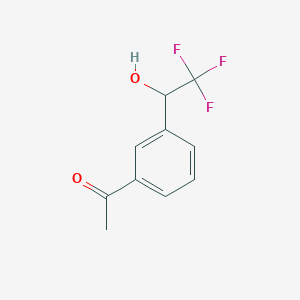
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is a chemical compound with the molecular formula C10H9F3O2. It is known for its unique trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the use of Grignard reagents, where 2,2,2-trifluoroacetophenone undergoes a reaction with a Grignard reagent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
作用机制
The mechanism of action of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to enzyme inhibition or modulation of receptor activity, depending on the specific biological context .
相似化合物的比较
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the hydroxyethyl substitution.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a similar trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is unique due to its specific combination of a trifluoromethyl group and a hydroxyethyl group attached to a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
属性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC 名称 |
1-[3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-2-4-8(5-7)9(15)10(11,12)13/h2-5,9,15H,1H3 |
InChI 键 |
TTXZYSKONFKULU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


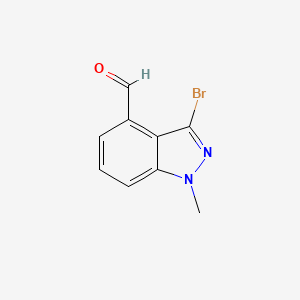
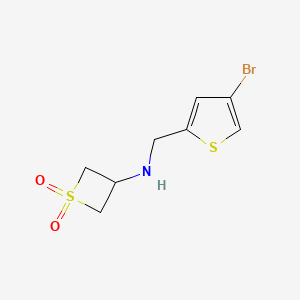
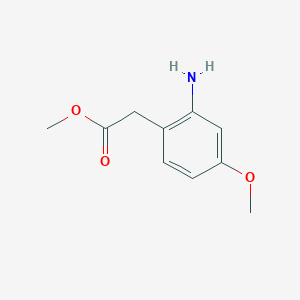
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
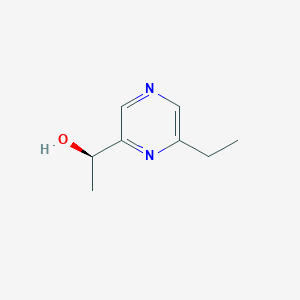
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
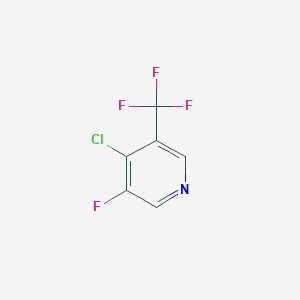
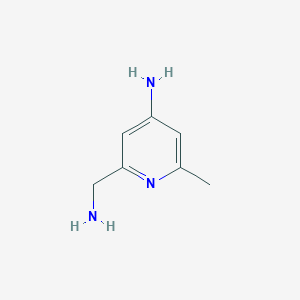
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
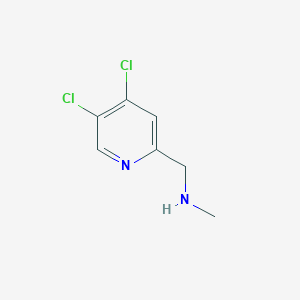
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
